molecular formula C13H13NO5 B13390960 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid

Cat. No.: B13390960
M. Wt: 263.25 g/mol
InChI Key: QEQAKQQRJFWPOR-UHFFFAOYSA-N
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Description

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its incorporation into proteins as a fluorescent tag, making it valuable in various biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid typically involves the reaction of 7-hydroxy-4-coumarinyl derivatives with amino acids under specific conditions. One common method includes the use of protective groups to ensure the selective reaction of functional groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the coumarin ring .

Scientific Research Applications

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid involves its incorporation into proteins as a fluorescent tag. This allows researchers to study protein interactions and dynamics in real-time. The compound interacts with specific molecular targets and pathways, facilitating the visualization of protein behavior in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is unique due to its specific incorporation into proteins as a fluorescent tag, which is not commonly observed in other coumarin derivatives. This makes it particularly valuable in biochemical and cellular studies .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

InChI

InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)

InChI Key

QEQAKQQRJFWPOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N

Origin of Product

United States

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